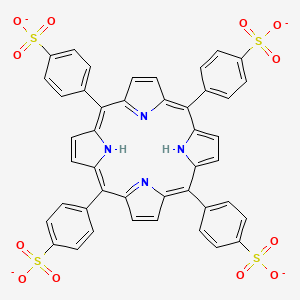

Tetrakis(4-sulfonatophenyl)porphine

説明

Tetrakis(4-sulfonatophenyl)porphine (TPPS4), also known as meso-tetrakis(4-sulfonatophenyl)porphyrin, is a water-soluble anionic porphyrin derivative with the molecular formula C₄₄H₃₀N₄O₁₂S₄. Its structure consists of a porphine core substituted with four sulfonatophenyl groups at the meso positions, conferring high solubility in aqueous media and strong electrostatic interactions. TPPS4 is synthesized via sulfonation of tetraphenylporphine (TPP) under controlled conditions, as described in the Adler method . Key applications include photodynamic therapy (PDT), catalysis, ion chelation, and nanomaterials due to its unique optical, aggregation, and metal-binding properties .

特性

分子式 |

C44H26N4O12S4-4 |

|---|---|

分子量 |

931.0 g/mol |

IUPAC名 |

4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate |

InChI |

InChI=1S/C44H30N4O12S4/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)/p-4 |

InChIキー |

PBHVCRIXMXQXPD-UHFFFAOYSA-J |

正規SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-] |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

テトラキス(4-スルホナトフェニル)ポルフィンは、ピロールと4-スルホナトベンズアルデヒドを酸性条件下で縮合させることによって合成できます。 反応は一般的に、プロピオン酸などの溶媒中で反応物を加熱し、その後再結晶またはクロマトグラフィーで精製する必要があります .

工業的生産方法

特定の工業的生産方法は、広く文書化されていませんが、合成は一般的に、実験室法と同じ原理に従っていますが、規模が大きくなります。 これには、収率と純度を最大限に高めるための反応条件の最適化と、工業規模の精製技術の使用が含まれます .

化学反応の分析

科学研究における用途

テトラキス(4-スルホナトフェニル)ポルフィンは、科学研究において幅広い用途があります。

化学: さまざまな有機反応の触媒として使用されます。

生物学: 生物分子との相互作用と潜在的な治療用途について研究されています。

医学: 光活性化時に活性酸素種を生成できるため、がん治療の光線力学療法で使用されています。

科学的研究の応用

Photodynamic Therapy

Overview : Photodynamic therapy (PDT) utilizes photosensitizers like TPPS to produce reactive oxygen species upon light activation, leading to cell damage and death, particularly in cancerous tissues.

- Mechanism : TPPS acts as a photosensitizer that, when irradiated with light, generates singlet oxygen and other reactive species that can induce apoptosis in cancer cells.

- Targeting Cancer : Recent studies have shown that TPPS can effectively target various cancers, including melanoma and colorectal cancer. Molecular docking simulations indicated that TPPS binds to several therapeutic targets such as thymidylate synthase and DNA lyase, which are crucial for cancer cell survival .

Case Study: Colorectal Cancer

A study investigated the efficacy of zinc-tetrakis(4-sulfonatophenyl)porphyrin in PDT for colorectal cancer cells (HT29). Results demonstrated significant cytotoxic effects, increased reactive oxygen species production, and DNA damage upon light exposure .

Catalysis

Overview : TPPS derivatives have been employed as catalysts in various organic reactions due to their ability to facilitate electron transfer processes.

- Oxidation Reactions : TPPS has been used as a catalyst for oxidation reactions in organic synthesis. Its metal complexes, such as iron(III) and copper(II), demonstrate enhanced catalytic activity .

- Environmental Applications : The compound has also been explored for its potential in environmental remediation processes, such as the degradation of pollutants .

Table 1: Catalytic Applications of TPPS

| Catalyst Type | Reaction Type | Reference |

|---|---|---|

| Iron(III) TPPS | Oxidation of organic substrates | |

| Copper(II) TPPS | Environmental pollutant degradation |

Biochemical Research

Overview : In biochemical studies, TPPS serves as a model compound for investigating porphyrin interactions with biological macromolecules.

- Protein Interactions : Research has shown that bovine serum albumin influences the aggregation behavior of TPPS, leading to the formation of J-aggregates. These aggregates exhibit unique optical properties that are valuable for studying protein interactions .

- Fluorescence Studies : The photophysical properties of TPPS make it a suitable candidate for fluorescence studies in biological systems. Its ability to form aggregates under specific conditions provides insights into molecular interactions at the nanoscale .

Quantum Chemical Characterization

Recent advancements in quantum chemical modeling have provided deeper insights into the electronic structure of TPPS. Spectroscopic studies have revealed how its structural characteristics influence its photophysical behavior, which is critical for optimizing its applications in PDT and catalysis .

作用機序

類似化合物の比較

類似化合物

テトラキス(4-カルボキシフェニル)ポルフィン: 構造は似ていますが、スルホネート基ではなくカルボキシル基が含まれています。

テトラキス(4-メトキシフェニル)ポルフィン: メトキシ基を含み、その溶解性と反応性に影響を与えます。

テトラキス(4-アミノフェニル)ポルフィン: アミノ基を特徴とし、さまざまなタイプの化学反応に参加できます.

独自性

テトラキス(4-スルホナトフェニル)ポルフィンは、高い水溶性とさまざまな金属イオンと安定な錯体を形成する能力により、ユニークです。 これらの特性は、水性環境や高い溶解性と安定性が要求される用途で特に役立ちます.

類似化合物との比較

Comparison with Similar Compounds

Tetrakis(4-carboxyphenyl)porphyrin (TCPP)

- Structural Differences : TCPP substitutes phenyl groups with carboxylate (-COO⁻) instead of sulfonate (-SO₃⁻) groups. Its molecular formula is C₄₈H₃₀N₄O₈, with a molecular weight of 790.79 g/mol .

- Solubility : TCPP exhibits moderate water solubility due to carboxylate groups, but lower than TPPS4’s sulfonate derivatives, which enhance hydrophilicity .

- Aggregation Behavior : TCPP forms J-aggregates in submicellar sodium dodecylsulfate (SDS) solutions, while TPPS4 aggregates under acidic conditions (pH < 3) or high ionic strength, forming fractal mesostructures .

- Metal Chelation : Both compounds bind metal ions (e.g., Al³⁺, Cu²⁺), but TPPS4 shows higher affinity for toxic metals like Pb²⁺ and Hg²⁺ due to stronger sulfonate-metal interactions .

Tetrakis(N-methylpyridinium-4-yl)porphyrin (TMPyP)

- Charge and Solubility : TMPyP is cationic, with N-methylpyridinium groups, while TPPS4 is anionic. Both are water-soluble but interact oppositely with charged species .

- Biological Activity : TMPyP acts as a photosensitizer in PDT and inhibits acetylcholinesterase. TPPS4 derivatives like FeTPPS enhance Na⁺, K⁺-ATPase activity, suggesting distinct biological targeting .

- Self-Assembly : TMPyP forms aggregates with TPPS4 via electrostatic interactions, enabling chiral J-aggregate formation for optical materials .

Tetrakis(4-chlorophenyl)porphyrin (TPPCl4)

- Substituent Effects : Chlorophenyl groups in TPPCl4 (C₄₄H₂₆Cl₄N₄, MW 752.52 g/mol) are electron-withdrawing, reducing electronic conjugation compared to TPPS4’s electron-withdrawing sulfonates .

- Applications : TPPCl4 is used in hydrophobic environments (e.g., organic solvents), whereas TPPS4 excels in aqueous systems like biomimetic catalysis and environmental remediation .

Metalloporphyrins (FeTPPS, MnTBAP)

- Catalytic Activity : FeTPPS (TPPS4-Fe³⁺) degrades dyes (e.g., Alizarin Red S) via peroxidase-like activity, outperforming MnTBAP (a TCPP-Mn³⁺ complex) in oxidative catalysis .

- Enzyme Modulation : FeTPPS increases Na⁺, K⁺-ATPase activity by 40% in erythrocytes, while MnTBAP acts as a superoxide dismutase (SOD) mimic, highlighting divergent biochemical roles .

Key Research Findings

Aggregation Dynamics

- TPPS4 forms J-aggregates (absorption peak ~490 nm) under acidic conditions, with fractal dimensions (d_f) ranging from 1.7 to 2.13 depending on pH and ionic strength. In contrast, TCPP aggregates in SDS solutions without requiring low pH .

- Chiral J-aggregates of TPPS4 are induced by tartaric acid or cationic porphyrins, enabling applications in circular dichroism (CD)-based sensors .

Metal Binding Kinetics

- TPPS4 chelates Pb²⁺ with a rate constant (k) of 1.2 × 10³ M⁻¹s⁻¹, significantly faster than TCPP (k = 4.5 × 10² M⁻¹s⁻¹) under identical conditions .

Photophysical Properties

- TPPS4 exhibits a Soret band at 434 nm in aqueous solution, red-shifting to 463 nm upon J-aggregation. TCPP’s Soret band appears at 418 nm, with less pronounced shifts during aggregation .

生物活性

Tetrakis(4-sulfonatophenyl)porphine (TPPS) is a synthetic porphyrin derivative that has garnered attention for its biological activity, particularly in the field of photodynamic therapy (PDT) and its potential applications in cancer treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: CHClNOS

- Molecular Weight: 1007.911 g/mol

- CAS Number: 139050-15-0

TPPS is known for its ability to generate reactive oxygen species (ROS) upon light activation, making it a potent photosensitizer in PDT applications.

TPPS exerts its biological effects primarily through the generation of ROS when exposed to light, which leads to cellular damage and apoptosis in targeted cells. Key findings from recent studies include:

- Apoptosis Induction:

- Target Interactions:

- Reactive Oxygen Species Production:

Table 1: Summary of Biological Activities of TPPS

Case Study: Photodynamic Therapy in Colorectal Cancer

A study investigated the efficacy of TPPS alongside other photosensitizers in treating colorectal cancer. Results indicated that TPPS achieved significant photocytotoxic effects at lower concentrations compared to traditional agents like methylene blue. The study emphasized the importance of ROS production and cellular uptake in enhancing therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。